Nepaprazole sodium

Description

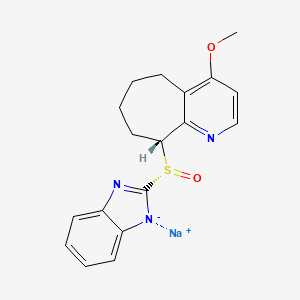

Nepaprazole sodium (TY-11345) is a proton pump inhibitor (PPI) belonging to the 2-(2-pyridylmethylthio)-1H-benzimidazole class, developed for treating gastric ulcers and related disorders. It exerts its therapeutic effects by irreversibly inhibiting H+/K+-ATPase in gastric parietal cells, thereby suppressing acid secretion. Preclinical studies demonstrated its superior potency compared to omeprazole: in the Ghosh & Schild rat model, intravenous administration of this compound inhibited acid secretion twice as effectively as omeprazole, while oral administration showed 5–9 times greater inhibition . Furthermore, its anti-ulcer efficacy in rodent models was 3–15 times stronger than omaprazole, with effects lasting over 24 hours . Despite promising preclinical results, its clinical development was discontinued after Phase II trials .

Properties

CAS No. |

157564-11-9 |

|---|---|

Molecular Formula |

C18H18N3NaO2S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

sodium;(9R)-9-[(S)-benzimidazol-1-id-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |

InChI |

InChI=1S/C18H18N3O2S.Na/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18;/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3;/q-1;+1/t16-,24+;/m1./s1 |

InChI Key |

LDRXBZROLSTTFO-AUALFVNHSA-N |

Isomeric SMILES |

COC1=C2CCCC[C@H](C2=NC=C1)[S@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |

Canonical SMILES |

COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nepaprazole sodium involves the reaction of benzimidazole derivatives with sulfinyl compounds under controlled conditions. The key steps include:

Formation of Benzimidazole Core: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

Sulfinylation: The benzimidazole core is then reacted with sulfinyl chlorides in the presence of a base to introduce the sulfinyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under stringent quality control measures to ensure the purity and efficacy of the final product. The process includes:

Raw Material Sourcing: High-purity reagents are sourced to minimize impurities.

Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.

Purification: The product is purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Nepaprazole sodium undergoes several types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to sulfone under strong oxidizing conditions.

Reduction: The sulfinyl group can be reduced to sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Nepaprazole sodium has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study proton pump inhibitors and their interactions with gastric enzymes.

Biology: Investigated for its effects on cellular processes related to acid secretion and enzyme inhibition.

Medicine: Explored for its potential in treating acid-related disorders and its pharmacokinetics in human subjects.

Industry: Utilized in the development of new formulations for better drug delivery and efficacy.

Mechanism of Action

Nepaprazole sodium exerts its effects by inhibiting the H+/K±ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition blocks the final step in gastric acid production, leading to a significant reduction in acid secretion. The binding of this compound to the enzyme is irreversible, resulting in prolonged suppression of acid secretion .

Comparison with Similar Compounds

Structural and Mechanistic Similarities

Nepaprazole sodium shares structural homology with other benzimidazole-based PPIs, such as omeprazole , esomeprazole , and rabeprazole . These compounds feature a benzimidazole core linked to a substituted pyridine ring via a sulfinyl group, enabling covalent binding to H+/K+-ATPase . Key differences lie in side-chain substitutions:

Pharmacological and Pharmacokinetic Profiles

| Compound | Molecular Formula | Molecular Weight | Relative Potency* | Duration of Action (Hours) | Clinical Status |

|---|---|---|---|---|---|

| This compound | Not fully disclosed† | ~380 (estimated) | 2× (IV), 5–9× (oral) | >24 | Discontinued (Phase II) |

| Omeprazole | C₁₇H₁₉N₃O₃S | 345.42 | 1× (reference) | 12–24 | Approved |

| Rabeprazole sodium | C₁₈H₂₀N₃O₃S·Na | 381.4 | 1.5–2× | 24 | Approved |

| Esomeprazole | C₁₇H₁₉N₃O₃S (S-isomer) | 345.42 | 1.3–1.5× | 12–24 | Approved |

*Relative to omeprazole in preclinical models .

†Inferred from structural analogs and activity data.

- Potency : this compound demonstrated the highest preclinical potency, attributed to its optimized side chains enhancing H+/K+-ATPase binding and stability in acidic environments .

- Duration : Its prolonged inhibition (>24 hours) surpasses omeprazole and esomeprazole, likely due to slower metabolic clearance .

Key Research Findings

Mechanistic Superiority : this compound’s inhibition of H+/K+-ATPase in rabbit gastric microsomes was significantly stronger under weakly acidic conditions (pH 6.5), mimicking the parietal cell canaliculi environment .

Anti-Ulcer Efficacy: In rodent models, it prevented ethanol-, indomethacin-, and water-immersion-induced gastric lesions at doses 3–15 times lower than omeprazole .

Limitations : Despite preclinical advantages, the lack of human data and discontinuation underscore challenges in translating animal results to clinical success .

Q & A

Q. How should researchers design stability studies to assess this compound under varying environmental conditions?

- Methodological Answer : Follow ICH guidelines Q1A(R2) for accelerated stability testing. Expose samples to controlled temperature (e.g., 40°C ± 2°C), humidity (75% ± 5%), and light conditions. Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control groups and replicate experiments to minimize variability .

Q. What strategies are effective for conducting a systematic literature review on this compound’s pharmacological mechanisms?

- Methodological Answer : Utilize academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial"). Filter results by study type (e.g., in vitro, animal models) and publication date (last 10 years). Extract data into a standardized table summarizing methods, outcomes, and limitations .

Q. How can researchers optimize experimental designs for preliminary efficacy studies of this compound?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. Use randomized controlled trials (RCTs) with dose-ranging cohorts and placebo controls. Power calculations should determine sample size, and blinding should be implemented to reduce bias .

Q. What are best practices for presenting spectroscopic and chromatographic data in publications on this compound?

- Methodological Answer : Format tables in Microsoft Word with Roman numerals, clear headings, and footnotes explaining abbreviations. For chromatograms, label peaks with retention times and annotate baseline noise. Use color figures (free in open-access journals) to highlight key findings, ensuring permissions for reused content .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability between in vitro and in vivo models be reconciled?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences. Validate with crossover studies comparing dissolution profiles (USP apparatus) and plasma concentration-time curves in animal models. Address confounding variables like metabolism enzymes using knockout models .

Q. What advanced techniques are suitable for elucidating the reactive oxygen species (ROS)-scavenging mechanism of this compound?

- Methodological Answer : Employ electron paramagnetic resonance (EPR) spectroscopy to detect free radical intermediates. Pair with fluorescence-based assays (e.g., DCFH-DA) for real-time ROS quantification. Use molecular docking simulations to identify binding sites on target enzymes .

Q. How should researchers design studies to investigate synergistic effects between this compound and other gastroprotective agents?

- Methodological Answer : Apply factorial design experiments to test combinations (e.g., with proton pump inhibitors). Measure synergy via the Combination Index (CI) method using CompuSyn software. Include isobolograms to visualize additive, antagonistic, or synergistic interactions .

Q. What methodologies address ethical and technical challenges in long-term toxicity studies of this compound?

- Methodological Answer : Follow OECD Guideline 452 for chronic toxicity, using staggered dosing in rodent models. Monitor hematological, hepatic, and renal parameters monthly. Implement ethical oversight for humane endpoints and use historical control data to distinguish compound-specific effects from spontaneous pathologies .

Q. How can computational modeling improve the prediction of this compound’s metabolite interactions?

- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or CypReact to simulate cytochrome P450-mediated metabolism. Validate predictions with liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiling of hepatic microsomal incubations. Cross-reference with clinical pharmacokinetic data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.